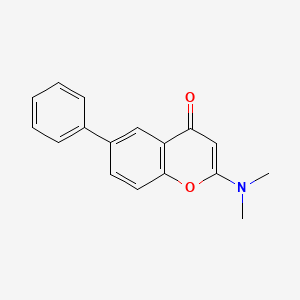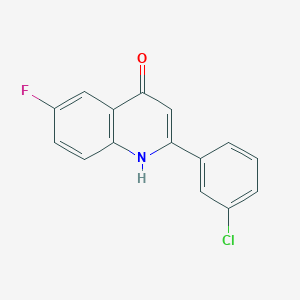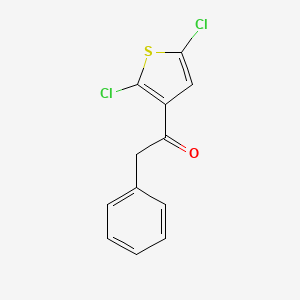
1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone is a chemical compound that belongs to the class of organosulfur compounds It features a thiophene ring substituted with two chlorine atoms and a phenyl group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone typically involves the condensation of 2,5-dichlorothiophene with acetophenone under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, followed by heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride produces the corresponding alcohol .
Applications De Recherche Scientifique
1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dichlorothiophen-3-yl)-2-propen-1-one: A similar compound with a propenone moiety instead of ethanone.
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole: Another related compound with a pyrazole ring.
Uniqueness
1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone is unique due to its specific substitution pattern and the presence of both a thiophene and phenyl group. This combination of structural features contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H8Cl2OS |
|---|---|
Poids moléculaire |
271.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorothiophen-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C12H8Cl2OS/c13-11-7-9(12(14)16-11)10(15)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
VVGILGQVOBBIPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


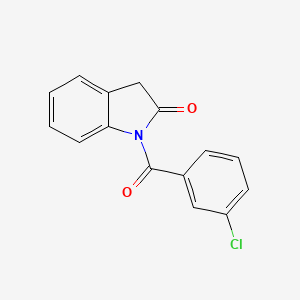
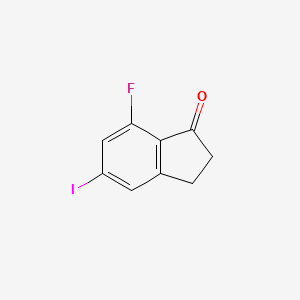
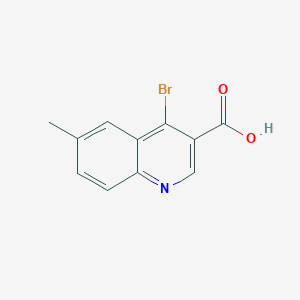

![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

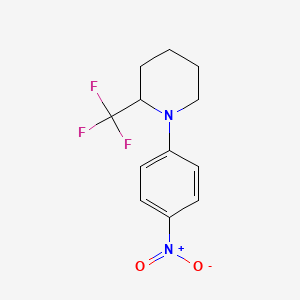

![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
